REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[C:8]=1[F:19].[C:20](=[O:22])=[O:21].C(O)(C(F)(F)F)=O>CCOCC>[F:19][C:8]1[C:9]([C:15]([F:18])([F:17])[F:16])=[C:10]([F:14])[C:11]([F:13])=[CH:12][C:7]=1[C:20]([OH:22])=[O:21]
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Name
|
|
Quantity
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9.6 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
7 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=C(C(=C1)F)F)C(F)(F)F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
2 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
stirred under N2 at -78°
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
it was washed with diluted HCl (0.5M, 20 mL)
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Type
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EXTRACTION
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Details
|
extracted
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Type
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ADDITION
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Details
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with dilute base (0.5N, 2×50 mL)
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Type
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WASH
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Details
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The combined basic extracts were washed with ether (25 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 mL)
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Type
|
WASH
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Details
|
The combined ethereal extracts were washed with water (50 mL), saturated brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO 4)
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1C(F)(F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |